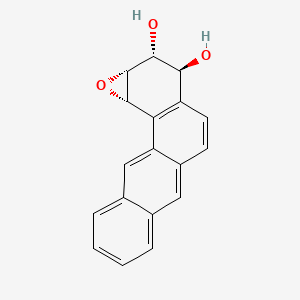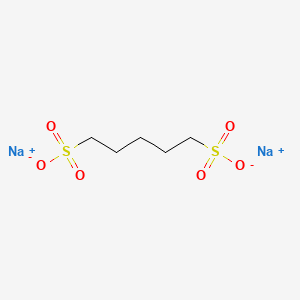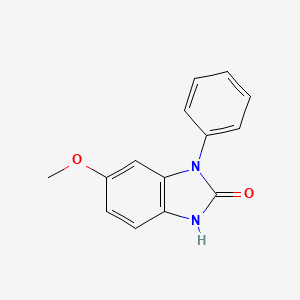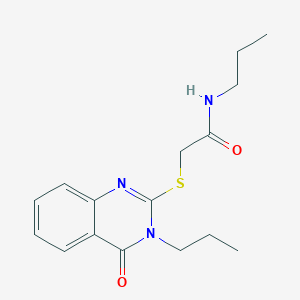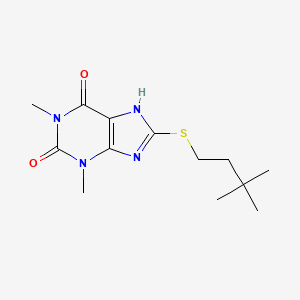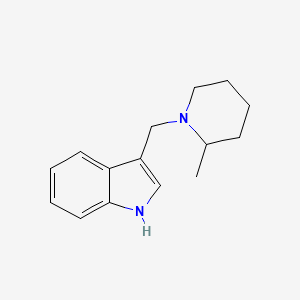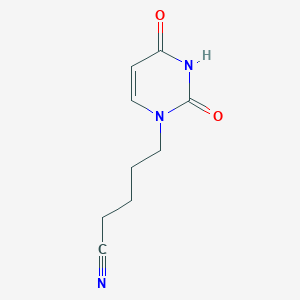
5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)pentanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)pentanenitrile is a heterocyclic compound that belongs to the class of dihydropyrimidines. These compounds are known for their broad range of biological activities, including antiviral, antibacterial, and antitumor properties . The structure of this compound includes a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3.
Preparation Methods
The synthesis of 5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)pentanenitrile can be achieved through various methods. One common method involves the Biginelli reaction, which is a one-pot three-component condensation reaction of an aldehyde, a β-ketoester, and urea in the presence of a strong acid . This reaction can be catalyzed by various catalysts, including Lewis acids, Brønsted acids, and organocatalysts . Industrial production methods often involve the use of task-specific ionic liquids (TSILs) as catalysts to improve yield and purity .
Chemical Reactions Analysis
5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)pentanenitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrazine hydrate, carbon disulfide, and potassium hydroxide . Major products formed from these reactions include oxadiazole and triazole derivatives . For example, the reaction with ethyl 2-chloroacetoacetate leads to the formation of triazolothiadiazine derivatives .
Scientific Research Applications
5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)pentanenitrile has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds . In biology and medicine, it has been studied for its potential as an antiviral, antibacterial, and antitumor agent . Additionally, it has applications in the pharmaceutical industry as a scaffold for drug development .
Mechanism of Action
The mechanism of action of 5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)pentanenitrile involves its interaction with various molecular targets and pathways. It is known to inhibit the activity of certain enzymes and proteins, leading to its antiviral and antibacterial effects . For example, it can inhibit the activity of calcium channels and adrenoreceptors, which are involved in various physiological processes .
Comparison with Similar Compounds
5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)pentanenitrile can be compared with other similar compounds, such as 3,4-dihydropyrimidin-2(1H)-one derivatives . These compounds also exhibit a wide range of biological activities and are used in various scientific research applications . this compound is unique due to its specific structure and the presence of a nitrile group, which can influence its reactivity and biological activity .
Properties
CAS No. |
4113-99-9 |
|---|---|
Molecular Formula |
C9H11N3O2 |
Molecular Weight |
193.20 g/mol |
IUPAC Name |
5-(2,4-dioxopyrimidin-1-yl)pentanenitrile |
InChI |
InChI=1S/C9H11N3O2/c10-5-2-1-3-6-12-7-4-8(13)11-9(12)14/h4,7H,1-3,6H2,(H,11,13,14) |
InChI Key |
SVRQAJYMXPWCJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=O)NC1=O)CCCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(1H-1,2,4-triazol-5-yl)-3-[6-(1H-1,2,4-triazol-5-ylcarbamoylamino)hexyl]urea](/img/structure/B14160923.png)
![1-[4-(3-Methylpyrazol-1-yl)sulfonylphenyl]pyrrolidin-2-one](/img/structure/B14160925.png)

![2-({5-[(1S)-1-amino-2-methylpropyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B14160934.png)
